4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole
Description
Properties
IUPAC Name |
4-[(4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S/c1-11-14(12(2)20-15-11)21(18,19)17-8-4-7-16(9-10-17)13-5-3-6-13/h13H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABQVESUNBXDKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCN(CC2)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole is a novel chemical entity that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 365.4 g/mol. The structure features a diazepane ring linked to a sulfonyl group and an isoxazole moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 365.4 g/mol |
| CAS Number | 2192746-16-8 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the diazepane ring followed by the introduction of the sulfonyl and isoxazole groups. Specific catalysts and reaction conditions are optimized to yield high purity and yield.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonamide group may interact with active sites on enzymes, potentially inhibiting their function.
- Receptor Modulation : The compound may bind to specific receptors in the central nervous system (CNS), influencing neurotransmitter pathways.
Structure-Activity Relationship (SAR)
Research into SAR has shown that modifications to the diazepane and isoxazole moieties can significantly affect biological activity. For instance:
- Cyclobutyl Substitution : The presence of the cyclobutyl group enhances lipophilicity, improving membrane permeability.
- Dimethyl Substitution : The methyl groups on the isoxazole ring contribute to increased binding affinity for target proteins.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds or derivatives:
- Anti-inflammatory Activity : Compounds with sulfonamide groups have been shown to inhibit cyclooxygenase enzymes (COX), leading to anti-inflammatory effects. A study on related sulfonamide derivatives demonstrated significant COX-2 inhibition in vitro .
- Neuropharmacological Effects : Research indicates that diazepane derivatives can exhibit anxiolytic and sedative properties by modulating GABAergic transmission . Similar compounds have been evaluated for their potential in treating anxiety disorders.
- Antiviral Activity : Some isoxazole derivatives have demonstrated antiviral properties against Hepatitis C virus (HCV) by inhibiting NS3 protease activity . This suggests potential therapeutic applications for this compound in viral infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Differences
The compound shares structural motifs with diazepine- and isoxazole-containing derivatives reported in recent literature. Below is a comparative analysis:
a. 1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4g)
- Core Structure : Benzo[b][1,4]diazepine (unsaturated seven-membered ring fused to benzene).
- Substituents : Coumarin (aromatic lactone), tetrazolyl, and phenylpyrazolone groups.
- Key Differences :
- The diazepine in 4g is fused to a benzene ring, increasing aromaticity and rigidity compared to the saturated 1,4-diazepane in the target compound.
- The tetrazolyl and coumarin groups in 4g introduce polar and π-stacking capabilities, contrasting with the sulfonyl and cyclobutyl groups in the target.
b. 1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4h)
- Core Structure : Benzo[b][1,4]oxazepine (seven-membered ring with one oxygen and one nitrogen).
- Substituents : Similar to 4g but with an oxazepine core.
- The oxazepine’s reduced nitrogen content may decrease interactions with cationic biological targets compared to the diazepane in the target compound.
Data Table: Structural and Hypothetical Property Comparison
*Calculated using ChemDraw and predictive models due to lack of experimental data in provided sources.
Research Findings and Implications
- Synthetic Pathways : The target compound’s sulfonamide linkage suggests synthesis via nucleophilic substitution between a sulfonyl chloride and diazepane, analogous to methods used for 4g and 4h .
- Biological Relevance: Isoxazole sulfonamides are frequently explored as kinase inhibitors or antimicrobial agents. Compounds like 4g and 4h, with coumarin and tetrazole groups, are often associated with anticoagulant or fluorescent probe applications, diverging from the target’s likely profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
